molecular formula C5H10O2S B1332134 (Isopropylthio)acetic acid CAS No. 22818-59-3

(Isopropylthio)acetic acid

Cat. No. B1332134
CAS RN: 22818-59-3
M. Wt: 134.2 g/mol
InChI Key: FTHCMTYOZSIHJL-UHFFFAOYSA-N
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Description

(Isopropylthio)acetic acid is a chemical compound that can be involved in various chemical reactions and has potential applications in synthetic chemistry. While the provided papers do not directly discuss (isopropylthio)acetic acid, they do provide insights into related compounds and reactions that can be informative for understanding the behavior of thioesters and isopropyl-containing compounds.

Synthesis Analysis

The synthesis of related thioesters has been explored in the literature. For instance, the anion generated from the isopropyl thioester of (methylenecyclopropyl)acetic acid can be quenched with water to yield an unrearranged thioester and an acyclic isomer . This suggests that similar methods could potentially be applied to synthesize (isopropylthio)acetic acid or its derivatives.

Molecular Structure Analysis

The molecular structure of (isopropylthio)acetic acid would consist of an isopropyl group attached to a thioester functional group. The structure and reactivity of such compounds can be complex, as evidenced by the behavior of the isopropyl thioester of β-(cyclopropylidene) propionic acid, which reacts with lithium diisopropylamide (LDA) followed by water to give a specific enethioate .

Chemical Reactions Analysis

Chemical reactions involving isopropyl groups and acetic acid derivatives are diverse. For example, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid acts as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . This indicates that (isopropylthio)acetic acid could potentially participate in or catalyze similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of (isopropylthio)acetic acid can be inferred from related compounds. The study on the formation kinetics of isopropyl acetate synthesized from acetic acid and propylene provides insights into the reaction conditions and kinetics of esterification involving isopropyl groups . Additionally, the esterification kinetics in titanium isopropoxide-acetic acid solutions, where isopropyl acetate forms, offer information on the reaction mechanisms and conditions that could affect the properties of similar isopropyl-containing esters .

Scientific Research Applications

  • General Information

    • “(Isopropylthio)acetic acid” is a chemical compound with the CAS Number: 22818-59-3 and Linear Formula: C5 H10 O2 S .
  • Potential Applications

    • Organic and inorganic acids, such as “(Isopropylthio)acetic acid”, are often used in a wide range of research and laboratory applications . They can act as solvents, substrates, or catalysts (as a Brønsted acid source) in many chemical reactions .
    • Acetate-based ionic liquids (AcILs), which could potentially include “(Isopropylthio)acetic acid”, display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity . These properties make them useful in various scientific fields, including materials science and green chemistry .
  • Chemical Research

    • “(Isopropylthio)acetic acid” could be used as a reagent or building block in chemical synthesis . Its unique structure might make it useful in the synthesis of more complex molecules .
  • Pharmaceutical Research

    • Organic acids, including “(Isopropylthio)acetic acid”, are often used in pharmaceutical research . They can act as precursors for drug synthesis or be used in the development of new pharmaceuticals .
  • Proteomics Research

    • “(Isopropylthio)acetic acid” is mentioned as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in experiments related to protein structure or function .
  • Food and Beverage Industry

    • Acetic acid, a similar compound, is traditionally known as vinegar and is used to give a characteristic flavor profile to food . While “(Isopropylthio)acetic acid” is a different compound, it’s possible that it could have similar applications in the food and beverage industry .
  • Chemical Research

    • “(Isopropylthio)acetic acid” could be used as a reagent or building block in chemical synthesis . Its unique structure might make it useful in the synthesis of more complex molecules .
  • Pharmaceutical Research

    • Organic acids, including “(Isopropylthio)acetic acid”, are often used in pharmaceutical research . They can act as precursors for drug synthesis or be used in the development of new pharmaceuticals .
  • Proteomics Research

    • “(Isopropylthio)acetic acid” is mentioned as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in experiments related to protein structure or function .
  • Food and Beverage Industry

    • Acetic acid, a similar compound, is traditionally known as vinegar and is used to give a characteristic flavor profile to food . While “(Isopropylthio)acetic acid” is a different compound, it’s possible that it could have similar applications in the food and beverage industry .

Safety And Hazards

(Isopropylthio)acetic acid is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear appropriate personal protective equipment, use only under a chemical fume hood, keep away from heat/sparks/open flame/hot surfaces, and avoid contact with skin, eyes, and clothing .

Future Directions

Microbially produced VFAs like acetic acid can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability . This suggests that there could be potential for future research and development in the microbial production of (Isopropylthio)acetic acid.

properties

IUPAC Name

2-propan-2-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHCMTYOZSIHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337028
Record name (isopropylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Isopropylthio)acetic acid

CAS RN

22818-59-3
Record name (isopropylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Isopropylthio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L René, B Badet - Synthetic communications, 1996 - Taylor & Francis
α-Boc-amino-Fmoc-glycine 6 was prepared in two steps from 9-fluorenyl-methylcarbamate 1, glyoxylic acid 3 and t-butyl carbamate 5. This compound is useful in Solid Phase Peptide …
Number of citations: 4 www.tandfonline.com
A Sandell - Acta Chem. Scand, 1971 - actachemscand.org
Complexes of Copper (II) Page 1 ACTA CHEMICA SCANDINAVICA 25 (197 1) 260 9-2621 On the Isopropoxyacetate and (Isopropylthio) acetate Complexes of Copper (II) ARVID …
Number of citations: 9 actachemscand.org
B Feibush, BC Snyder - Pharmaceutical research, 2000 - Springer
Purpose. The purpose of this study was to identify four majordegradation products, which were formed during a stress study of pexiganan(a 22-mer peptide) in a 1% formulation. …
Number of citations: 5 link.springer.com
A Ouchi, Y Sato, Y Yukawa, T Takeuchi - Bulletin of the Chemical …, 1983 - journal.csj.jp
The crystal and molecular structure of tetrakis{(isopropylthio)acetato}bis(quinoline)dicopper(II) (1), bis(dibenzylamine)bis{(ethylthio)acetato}copper(II) (2), and bis{(isopropylthio)acetato}…
Number of citations: 13 www.journal.csj.jp
F Wang, BX Yang, TH Zhang, QQ Tao, X Zhou… - Arabian Journal of …, 2023 - Elsevier
In the search for more efficient and versatile anti-phytopathogen agents, a series of new 1,3,4-oxadiazole thioether/sulfone analogues bearing a flexible N-containing heterocyclic …
Number of citations: 7 www.sciencedirect.com
L Yaouancq, L René, ME Tran Huu Dau… - The Journal of Organic …, 2002 - ACS Publications
… 2-[N-Fluorenylmethoxycarbonyl]amino 2-isopropylthio acetic acid benzyl ester, Fmoc-Gly(S-iPr)-OBn (1F) was synthesized in 70% yield using the same protocol as for 1B. Mp 102 C. H …
Number of citations: 9 pubs.acs.org

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